molecular formula C8H10BrNO B2567994 4-bromo-3,5,6-trimethyl-1,2-dihydropyridin-2-one CAS No. 121767-78-0

4-bromo-3,5,6-trimethyl-1,2-dihydropyridin-2-one

Cat. No.: B2567994
CAS No.: 121767-78-0
M. Wt: 216.078
InChI Key: MZDPSNKXXYRDQJ-UHFFFAOYSA-N
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Description

4-bromo-3,5,6-trimethyl-1,2-dihydropyridin-2-one is a chemical compound with the molecular formula C8H10BrNO and a molecular weight of 216.08 g/mol It is a derivative of pyridinone, characterized by the presence of bromine and three methyl groups attached to the pyridinone ring

Preparation Methods

The synthesis of 4-bromo-3,5,6-trimethyl-1,2-dihydropyridin-2-one typically involves the bromination of 3,5,6-trimethyl-1,2-dihydropyridin-2-one. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and reaction time to achieve high yields and purity.

Chemical Reactions Analysis

4-bromo-3,5,6-trimethyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, palladium catalysts, and organoboron compounds. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

4-bromo-3,5,6-trimethyl-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-3,5,6-trimethyl-1,2-dihydropyridin-2-one involves its interaction with molecular targets and pathways within biological systems. The bromine and methyl groups may influence its binding affinity and specificity towards certain enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

4-bromo-3,5,6-trimethyl-1,2-dihydropyridin-2-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for various applications.

Properties

IUPAC Name

4-bromo-3,5,6-trimethyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-4-6(3)10-8(11)5(2)7(4)9/h1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDPSNKXXYRDQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)C(=C1Br)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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